molecular formula C11H16ClNO2 B2517746 4-[Methyl(propyl)amino]benzoic acid hydrochloride CAS No. 1221722-30-0

4-[Methyl(propyl)amino]benzoic acid hydrochloride

Cat. No. B2517746
CAS RN: 1221722-30-0
M. Wt: 229.7
InChI Key: MURMETNOZMCRLK-UHFFFAOYSA-N
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Description

4-[Methyl(propyl)amino]benzoic acid hydrochloride is a chemical compound. It is an antifibrinolytic and also an antihemorrhagic agent, which is used for the treatment of internal haemorrhage .


Synthesis Analysis

The synthesis of similar compounds involves the catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide . Another method involves the reduction of 4-nitrobenzoic acid and the Hoffman degradation of the monoamide derived from terephthalic acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . The structure consists of a benzene ring substituted with amino and carboxyl groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the catalytic oxidation of methyl 4-aminobenzoic acid by hydrogen peroxide . Another reaction involves the formation of an explosive mixture with air when the compound is in dust form .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their appearance as white-grey crystals, their density, melting point, boiling point, solubility in water, and acidity .

Scientific Research Applications

Anticancer Properties

PABA derivatives have shown promise as potential anticancer agents. Their ability to inhibit tumor growth and induce apoptosis (programmed cell death) makes them intriguing candidates for further investigation . Researchers are exploring their mechanisms of action and evaluating their safety profiles.

Anti-Alzheimer’s Potential

PABA compounds exhibit neuroprotective effects, which could be relevant in Alzheimer’s disease research. By modulating oxidative stress and inflammation, they may help mitigate neurodegeneration . However, more studies are needed to validate their efficacy and safety in this context.

Antibacterial Activity

PABA derivatives have demonstrated antibacterial properties. They can inhibit the growth of certain bacterial strains, making them valuable in the fight against infections. Researchers are investigating their potential as novel antibiotics .

Antiviral Applications

PABA-based molecules have shown antiviral activity against specific viruses. Their ability to interfere with viral replication processes makes them interesting targets for drug development. However, clinical trials are necessary to assess their effectiveness .

Antioxidant Effects

PABA derivatives exhibit antioxidant properties, protecting cells from oxidative damage. These effects could be relevant in various health contexts, including skin protection and overall well-being .

Anti-Inflammatory Potential

Inflammation plays a role in various diseases, from arthritis to cardiovascular conditions. PABA compounds have been investigated for their anti-inflammatory effects, potentially offering therapeutic benefits .

Safety and Hazards

Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions of research on similar compounds include their use in the synthesis of cobalt carboxy phosphonates and apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .

properties

IUPAC Name

4-[methyl(propyl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURMETNOZMCRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(propyl)amino]benzoic acid hydrochloride

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